Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-
Description
Chemical Identifier: CAS 20371-10-2 . Structure: This compound features a propanenitrile backbone linked to a 2-hydroxyethylamino group and a phenyl ring substituted with an azo group (-N=N-) connected to a 2-bromo-4-nitrophenyl moiety. The bromine (Br) at position 2 and nitro (NO₂) at position 4 on the aromatic ring are critical for its electronic and steric properties . Key Properties:
- Molecular Formula: C₁₇H₁₅BrN₅O₃ (inferred from analogs in ).
- LogP: Estimated ~4.2 (based on structurally similar compounds with Cl substituents; see ).
- Applications: Primarily used as a disperse dye or hair colorant due to its azo chromophore, which provides strong light absorption in the visible spectrum .
Properties
CAS No. |
20371-10-2 |
|---|---|
Molecular Formula |
C17H16BrN5O3 |
Molecular Weight |
418.2 g/mol |
IUPAC Name |
3-[4-[(2-bromo-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]propanenitrile |
InChI |
InChI=1S/C17H16BrN5O3/c18-16-12-15(23(25)26)6-7-17(16)21-20-13-2-4-14(5-3-13)22(10-11-24)9-1-8-19/h2-7,12,24H,1,9-11H2 |
InChI Key |
MJSFZNFCRPQTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Br)N(CCC#N)CCO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Azo Compounds
The synthesis of azo compounds such as Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- typically involves two main steps:
Diazotization : A primary aromatic amine is converted into a diazonium salt via reaction with nitrous acid (HNO2), which is generated in situ from sodium nitrite (NaNO2) and hydrochloric acid (HCl) under cold conditions. This step forms a resonance-stabilized diazonium intermediate essential for azo bond formation.
Azo Coupling : The diazonium salt is then reacted with an aromatic coupling component, often an aniline derivative or phenol, to form the azo bond (-N=N-), extending the conjugated system responsible for the compound's color properties.
This two-step diazotization and coupling process is the foundation of azo dye synthesis and is applicable to the preparation of Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]-.
Specific Synthesis Considerations for Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-
Starting Materials : The synthesis begins with a primary aromatic amine bearing the 2-bromo-4-nitrophenyl group. The presence of the bromo and nitro substituents influences the electronic properties of the diazonium salt and the azo coupling reaction.
Coupling Partner : The coupling component is a phenyl derivative substituted with a 2-hydroxyethylamino group and a propanenitrile side chain, which introduces additional functional groups that may affect solubility and reactivity.
Reaction Conditions : Diazotization is performed at low temperatures (0–5 °C) to stabilize the diazonium salt. The coupling reaction is typically carried out in mildly alkaline to neutral aqueous media to facilitate nucleophilic attack on the diazonium ion.
Purification : Following synthesis, the compound can be purified by recrystallization or chromatographic methods such as reverse-phase High-Performance Liquid Chromatography (HPLC), using mobile phases composed of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.
Reaction Scheme Summary
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Diazotization | Aromatic amine + NaNO2 + HCl, 0–5 °C | Formation of diazonium salt |
| 2 | Azo Coupling | Diazonium salt + 3-(2-hydroxyethylamino)propanenitrile derivative, pH ~6-8 | Formation of azo linkage and target compound |
Analytical and Research Findings on Preparation
Chromatographic Analysis
Reverse-phase HPLC methods have been developed for the analysis and purification of Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]-. These methods use acetonitrile-water mixtures with phosphoric acid, or formic acid for mass spectrometry compatibility.
The use of smaller particle size columns (3 µm) allows for Ultra-Performance Liquid Chromatography (UPLC) applications, enabling faster and more efficient separations.
These chromatographic techniques are scalable and suitable for isolating impurities during preparative synthesis, as well as for pharmacokinetic studies where purity and quantification are critical.
Stability and Reactivity Observations
The azo linkage in this compound is sensitive to reducing agents and strong acids, which can cleave the azo bond, leading to degradation products.
The presence of electron-withdrawing groups such as bromine and nitro substituents on the aromatic ring affects the diazonium salt stability and coupling efficiency, requiring careful control of reaction conditions.
The hydroxyethylamino substituent provides sites for hydrogen bonding, influencing solubility and potentially the compound’s interaction with chromatographic media.
Summary Table of Key Chemical Data
| Property | Data |
|---|---|
| Chemical Name | 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]propanenitrile |
| CAS Number | 20371-10-2 |
| Molecular Formula | C17H16BrN5O3 |
| Molecular Weight | 418.2 g/mol |
| IUPAC Name | 3-[4-[(2-bromo-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]propanenitrile |
| InChIKey | MJSFZNFCRPQTTB-UHFFFAOYSA-N |
| Typical Synthesis Method | Diazotization of 2-bromo-4-nitroaniline followed by azo coupling with 3-(2-hydroxyethylamino)propanenitrile derivative |
| Analytical Method | Reverse-phase HPLC with acetonitrile/water/phosphoric acid or formic acid mobile phase |
| Stability Considerations | Sensitive to reducing agents and strong acids |
Chemical Reactions Analysis
Types of Reactions: Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a dye intermediate and a reagent in organic synthesis . Its vibrant color makes it useful in the development of new dyes and pigments .
Biology: In biological research, it is used as a staining agent for various biological specimens . Its ability to bind to specific cellular components makes it valuable in histological studies .
Medicine: While not commonly used in medicine, its derivatives are explored for potential therapeutic applications due to their unique chemical properties .
Industry: In the textile industry, it is used as a dye for fabrics and textiles . Its stability and vibrant color make it a popular choice for coloring synthetic fibers .
Mechanism of Action
The mechanism of action of Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- involves its interaction with specific molecular targets, primarily through its azo and nitro groups . These functional groups can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with cellular components . The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key analogs and their differences:
Key Observations:
- LogP Trends : Bulkier hydrophobic groups (e.g., acetyloxyethyl in 6021-61-0) increase LogP, improving solubility in organic solvents .
- Amino Group Flexibility: Ethyl or acetyloxyethyl substitutions reduce hydrogen-bonding capacity compared to 2-hydroxyethyl, affecting chromatographic behavior .
Chromatographic Behavior
- HPLC Separation : Compounds like 62331-46-8 and 6021-61-0 are analyzed using reverse-phase HPLC with acetonitrile/water mobile phases. The bromo analog (20371-10-2) may require adjusted solvent ratios due to higher hydrophobicity .
- Mass Spectrometry Compatibility: Phosphoric acid in mobile phases is replaced with formic acid for MS compatibility, as noted for 62331-46-8 .
Dye Performance
- Color Range : The position of nitro and halogen groups directly affects absorption maxima. For example, 2-bromo-4-nitrophenyl (20371-10-2) likely shifts λmax compared to 2-chloro-4-nitrophenyl (6021-61-0) .
- Stability : Brominated azo dyes may exhibit superior thermal stability over chlorinated analogs, making them preferable in high-temperature dyeing processes .
Biological Activity
Introduction
Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- (CAS No. 64071-85-8), is a chemical compound with significant biological implications. Its structure includes an azo group, which is known for its diverse biological activities, particularly in the field of pharmaceuticals and dyes. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and associated case studies.
Chemical Properties
- Molecular Formula : C23H20BrN5O2
- Molecular Weight : 478.34 g/mol
- CAS Number : 64071-85-8
Biological Activity Overview
Propanenitrile derivatives, especially those containing azo groups, have been studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has been evaluated for its potential effects in various biological systems.
Antimicrobial Activity
Research indicates that azo compounds can exhibit significant antimicrobial properties. A study conducted on related azo compounds demonstrated their ability to inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 20 | 100 |
Table 1: Antimicrobial activity of related azo compounds
Anticancer Activity
Azo compounds have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase pathways. For example, a study on similar structures found that they inhibited the proliferation of breast cancer cells by inducing cell cycle arrest.
The biological activity of Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : Azo compounds can undergo reduction to form free radicals, which are cytotoxic to cancer cells.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cellular metabolism and proliferation.
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into cell membranes, disrupting their integrity.
Case Studies
-
Study on Antimicrobial Efficacy :
A comprehensive study evaluated the antimicrobial efficacy of several azo derivatives against common pathogens. The results indicated that Propanenitrile derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. -
Cancer Cell Line Testing :
In a laboratory setting, Propanenitrile was tested against various cancer cell lines (e.g., MCF-7 for breast cancer). The compound showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. -
Toxicological Assessment :
Toxicological studies assessed the safety profile of the compound in animal models. Results indicated that at therapeutic doses, the compound exhibited minimal toxicity, although further studies are necessary to fully understand its safety in long-term use.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]-?
- Methodology : Synthesis typically involves diazo coupling between a bromo-nitrophenyl diazonium salt and a hydroxyethylamino-propanenitrile-substituted aniline derivative. Key steps include:
- Diazotization : React 2-bromo-4-nitroaniline with NaNO₂ in acidic media (e.g., HCl) at 0–5°C to form the diazonium salt.
- Coupling : Add the diazonium salt to a solution of 3-[(2-hydroxyethyl)amino]propanenitrile-substituted aniline under alkaline conditions (pH 8–10) to promote electrophilic substitution on the aromatic ring .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Q. How can reverse-phase HPLC be optimized for purity analysis of this compound?
- Methodology :
- Column : Newcrom R1 (C18 stationary phase, 5 µm particle size, 250 × 4.6 mm) .
- Mobile Phase : Gradient elution with acetonitrile (0.1% trifluoroacetic acid) and water (0.1% TFA). Start at 30% acetonitrile, ramp to 70% over 20 minutes.
- Detection : UV-Vis at λ = 450 nm (azo group absorption).
- Validation : Assess retention time reproducibility (<2% RSD) and peak symmetry (tailing factor <1.5).
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify substituents (e.g., bromo, nitro, hydroxyethyl groups). Key signals: δ ~8.1 ppm (aromatic protons near nitro), δ ~3.6 ppm (hydroxyethyl CH₂) .
- FT-IR : Confirm nitrile (C≡N stretch at ~2240 cm⁻¹) and azo (N=N stretch at ~1450–1600 cm⁻¹) groups.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺ expected ~494 m/z).
Advanced Research Questions
Q. How does the electronic structure of the azo group influence photophysical properties?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze HOMO-LUMO gaps and charge distribution. The nitro group enhances electron-withdrawing effects, red-shifting UV-Vis absorption .
- Experimental Validation : Use time-resolved fluorescence spectroscopy to study solvatochromism and isomerization kinetics (trans ↔ cis) under UV irradiation.
Q. What environmental degradation pathways are relevant for this compound?
- Methodology :
- Hydroxyl Radical Reactivity : Assess rate constants (k_OH) via gas chromatography or laser-induced fluorescence. Propanenitrile derivatives exhibit slow OH reactivity (k ~10⁻¹³ cm³ molecule⁻¹ s⁻¹), leading to atmospheric persistence .
- Hydrolysis Studies : Monitor nitrile group hydrolysis (to carboxylate) under varying pH (e.g., pH 7–12) using LC-MS.
Q. Can this compound act as a ligand for metal-organic frameworks (MOFs) or sensors?
- Methodology :
- Coordination Chemistry : Screen metal ions (e.g., Cu²⁺, Fe³⁺) in DMF/water mixtures. Characterize complexes via X-ray crystallography or EXAFS.
- Sensor Development : Functionalize gold nanoparticles with the compound and test selectivity for nitroaromatics via surface-enhanced Raman spectroscopy (SERS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
